molecular formula C17H25N7O B11190772 N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11190772
M. Wt: 343.4 g/mol
InChI Key: HDJLBAWLVRWARE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy, methyl, and piperazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and its triazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H25N7O

Molecular Weight

343.4 g/mol

IUPAC Name

2-N-(2-methoxy-5-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H25N7O/c1-12-4-5-14(25-3)13(10-12)19-17-21-15(20-16(18)22-17)11-24-8-6-23(2)7-9-24/h4-5,10H,6-9,11H2,1-3H3,(H3,18,19,20,21,22)

InChI Key

HDJLBAWLVRWARE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C

Origin of Product

United States

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